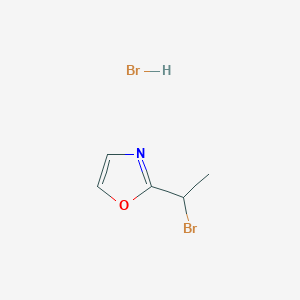
2-(1-Bromoethyl)-1,3-oxazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)-1,3-oxazole hydrobromide is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromoethyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1,3-oxazole hydrobromide typically involves the bromination of 1,3-oxazole derivatives. One common method is the reaction of 1,3-oxazole with bromoethane in the presence of a strong acid like hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of hydrobromic acid and bromoethane remains consistent, but the process is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoethyl)-1,3-oxazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl-oxazole, thiocyanatoethyl-oxazole, and methoxyethyl-oxazole.
Oxidation: Products include oxazole carboxylic acids and oxazole ketones.
Reduction: The major product is 2-ethyl-1,3-oxazole.
Applications De Recherche Scientifique
2-(1-Bromoethyl)-1,3-oxazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Bromoethyl)-1,3-oxazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The compound can interact with enzymes, altering their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Bromoethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide
Uniqueness
2-(1-Bromoethyl)-1,3-oxazole hydrobromide is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to pyridine and imidazole derivatives. The presence of both oxygen and nitrogen in the ring enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H7Br2NO |
|---|---|
Poids moléculaire |
256.92 g/mol |
Nom IUPAC |
2-(1-bromoethyl)-1,3-oxazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNO.BrH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H |
Clé InChI |
NNMHGXJXLUYOAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CO1)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


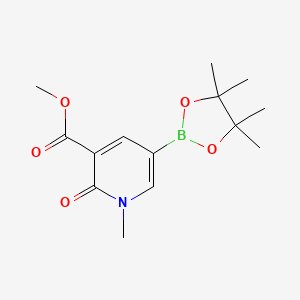
![1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)


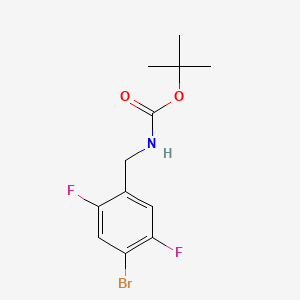

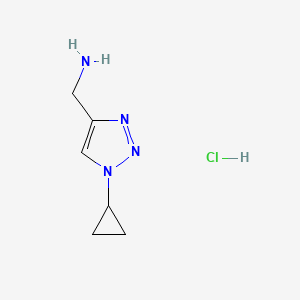

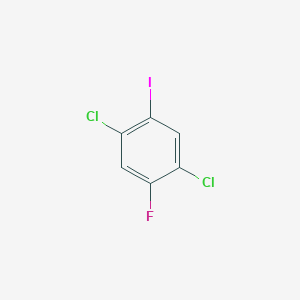
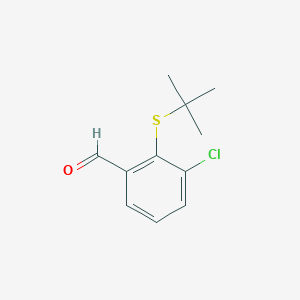
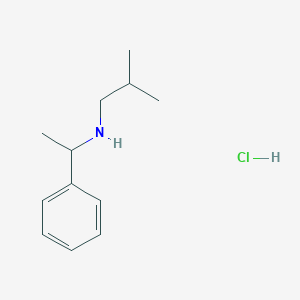
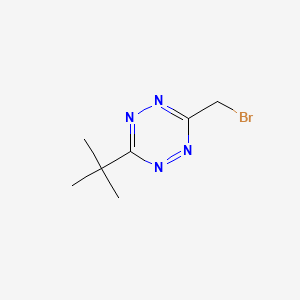
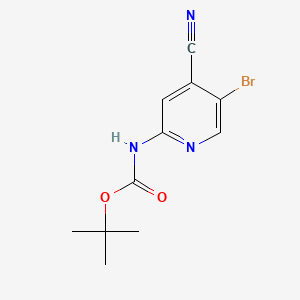
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
